4-Allyl-2-methoxyphenyl cinnamate
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Overview
Description
4-Allyl-2-methoxyphenyl cinnamate is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.354 g/mol It is a derivative of cinnamic acid and eugenol, characterized by the presence of an allyl group and a methoxyphenyl group attached to the cinnamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-methoxyphenyl cinnamate typically involves the esterification of cinnamic acid with 4-allyl-2-methoxyphenol (eugenol). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2-methoxyphenyl cinnamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Saturated esters.
Substitution: Various substituted phenyl cinnamates.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer.
Industry: Utilized in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Allyl-2-methoxyphenyl cinnamate involves its interaction with various molecular targets. In the context of its anticancer activity, it has been shown to inhibit key receptors and enzymes involved in cancer cell proliferation, such as estrogen receptor alpha (Erα), progesterone receptor (PR), and epidermal growth factor receptor (EGFR). The compound also interferes with signaling pathways like mTOR and CDK2, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Eugenol cinnamaldehyde
- Aspirin eugenol ester
- Methyl cinnamate
- Ethyl cinnamate
- Isopropyl cinnamate
Uniqueness
4-Allyl-2-methoxyphenyl cinnamate stands out due to its unique combination of an allyl group and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
532-08-1 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3/b13-11+ |
InChI Key |
SJKFNIODBSUYID-ACCUITESSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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